molecular formula C20H14F4N2OS B6104990 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide

Numéro de catalogue B6104990
Poids moléculaire: 406.4 g/mol
Clé InChI: AUDHYYGNUUQVPX-RMKNXTFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as the FLT3 inhibitor and is used in the treatment of various forms of cancer. The FLT3 inhibitor is known to inhibit the activity of FLT3, a protein that is commonly overexpressed in leukemia cells.

Mécanisme D'action

The FLT3 inhibitor works by binding to the ATP-binding site of FLT3, thereby inhibiting its activity. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in leukemia cells. Inhibition of FLT3 activity has been shown to reduce the growth and proliferation of leukemia cells.
Biochemical and Physiological Effects:
The FLT3 inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of leukemia cells, induce apoptosis (programmed cell death), and enhance the effectiveness of chemotherapy drugs. The FLT3 inhibitor has also been shown to have a low toxicity profile, making it a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

The FLT3 inhibitor has several advantages for lab experiments. It has a low toxicity profile, making it safe for use in cell culture and animal studies. It is also highly specific for FLT3, making it a useful tool for studying FLT3 signaling pathways. However, the FLT3 inhibitor has some limitations. It is expensive to synthesize and may not be readily available for all research labs. Additionally, its effectiveness may vary depending on the type of cancer being studied.

Orientations Futures

There are several future directions for research on the FLT3 inhibitor. One area of research is the development of more potent and specific FLT3 inhibitors. Another area of research is the investigation of the FLT3 inhibitor's effectiveness in combination with other cancer treatments. Additionally, research is needed to explore the potential use of the FLT3 inhibitor in other types of cancer beyond leukemia. Finally, further studies are needed to fully understand the mechanism of action of the FLT3 inhibitor and its effects on cancer cells.
In conclusion, the FLT3 inhibitor is a promising compound for cancer treatment that has been extensively researched for its potential use in leukemia. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. The FLT3 inhibitor has several future directions for research, including the development of more potent and specific inhibitors and the investigation of its effectiveness in other types of cancer.

Méthodes De Synthèse

The FLT3 inhibitor is synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

The FLT3 inhibitor has been extensively researched for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of leukemia cells that overexpress FLT3. Studies have also shown that the FLT3 inhibitor can enhance the effectiveness of chemotherapy drugs in treating leukemia.

Propriétés

IUPAC Name

(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2OS/c21-16-7-4-14(5-8-16)11-17-12-25-19(28-17)26-18(27)9-6-13-2-1-3-15(10-13)20(22,23)24/h1-10,12H,11H2,(H,25,26,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDHYYGNUUQVPX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.